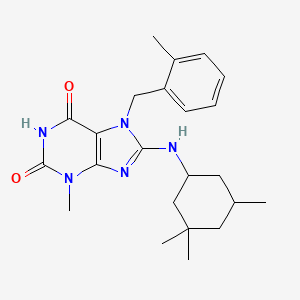

3-methyl-7-(2-methylbenzyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione

Description

The compound in question is a purine-based derivative with substitutions at positions 3, 7, and 6.

Properties

IUPAC Name |

3-methyl-7-[(2-methylphenyl)methyl]-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-14-10-17(12-23(3,4)11-14)24-21-25-19-18(20(29)26-22(30)27(19)5)28(21)13-16-9-7-6-8-15(16)2/h6-9,14,17H,10-13H2,1-5H3,(H,24,25)(H,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANHDCQXWGYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of purines, characterized by a fused double-ring structure consisting of pyrimidine and imidazole rings. Its molecular formula is , with a molecular weight of approximately 366.48 g/mol. The structural complexity arises from substituents such as methyl and cyclohexyl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.48 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that purine derivatives can interact with various biological targets, including enzymes and receptors involved in cellular signaling. The specific mechanisms for 3-methyl-7-(2-methylbenzyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione are still under investigation but may include:

- Adenosine Receptor Modulation : Compounds with similar structures have been shown to act as agonists or antagonists at adenosine receptors, which play critical roles in neurotransmission and cardioprotection.

- Inhibition of Enzymatic Activity : Possible inhibition of enzymes such as xanthine oxidase or phosphodiesterases could lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various signaling pathways.

Potential Therapeutic Applications

The biological activities suggest potential applications in several therapeutic areas:

- Cardiovascular Diseases : By modulating adenosine receptors, this compound may help in managing conditions like hypertension or heart failure.

- Neurological Disorders : Its ability to influence neurotransmitter systems could have implications for treating disorders such as epilepsy or anxiety.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in conditions like arthritis.

Case Studies and Research Findings

-

Study on Adenosine Receptor Activity :

A study investigated the effects of various purine derivatives on adenosine receptors. The results indicated that certain modifications to the purine structure could enhance receptor affinity and selectivity. This suggests that This compound might exhibit similar properties . -

In Vivo Models :

In vivo studies using animal models have shown that compounds with similar structures can significantly reduce inflammation markers and improve cardiac function post-myocardial infarction. Such findings underscore the potential of this compound in cardiovascular therapy . -

Pharmacokinetics and Toxicity :

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for purines. However, toxicity profiles need thorough investigation to ensure safety for human use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structurally or functionally related purine derivatives, such as:

- Theophylline (1,3-dimethylxanthine): A well-studied adenosine receptor antagonist.

- Caffeine (1,3,7-trimethylxanthine): A central nervous system stimulant.

- Istradefylline (8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine): A selective adenosine A2A receptor antagonist.

For example:

- No pharmacological data (e.g., IC50 values, receptor binding affinities) or physicochemical properties (e.g., solubility, logP) are available for comparison.

Critical Limitations

- Data Gaps : Without access to specialized databases (e.g., SciFinder, Reaxys) or primary literature on the compound, creating tables or citing research findings would be speculative.

- Structural Complexity: The compound’s unique substitutions (e.g., 3,3,5-trimethylcyclohexylamino group) likely confer distinct properties compared to simpler purines, but these cannot be validated without experimental evidence.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Synthesis and Characterization : Follow procedures analogous to xanthine derivatization (e.g., alkylation, amination) to synthesize the compound and confirm its structure via NMR, MS, and HPLC .

Pharmacological Profiling: Compare its activity against adenosine receptors or kinases with established purine derivatives (e.g., theophylline, istradefylline).

Computational Studies: Use molecular docking to predict binding interactions with target proteins (e.g., adenosine A2A receptor).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.